molecular formula C7H14BrN B2899891 2-(Bromomethyl)-1-(2-methylpropyl)aziridine CAS No. 156697-70-0

2-(Bromomethyl)-1-(2-methylpropyl)aziridine

Cat. No.: B2899891
CAS No.: 156697-70-0
M. Wt: 192.1
InChI Key: JMBBTMPWVWSGOY-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-(2-methylpropyl)aziridine (CAS 156697-70-0) is a versatile aziridine derivative of significant interest in synthetic organic chemistry. Its molecular formula is C7H14BrN, with a molecular weight of 192.10 g/mol . This compound is a key precursor for the selective synthesis of more complex nitrogen-containing heterocycles. Research demonstrates that 2-(bromomethyl)aziridines can undergo solvent-controlled transformations, selectively yielding either functionalized aziridines in dimethylformamide (DMF) or undergoing rearrangement to form azetidines in acetonitrile . The bromomethyl group also enables ring-opening reactions; for instance, electron transfer induced by magnesium in methanol can lead to the formation of allylamine derivatives . Furthermore, related 2-(bromomethyl)aziridine compounds can serve as intermediates in the synthesis of valuable scaffolds like methyleneaziridines through dehydrobromination, highlighting the potential of this chemical class for building complex molecular architectures . This product is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(bromomethyl)-1-(2-methylpropyl)aziridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN/c1-6(2)4-9-5-7(9)3-8/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBBTMPWVWSGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156697-70-0
Record name 2-(bromomethyl)-1-(2-methylpropyl)aziridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-(2-methylpropyl)aziridine typically involves the reaction of 2-(2-methylpropyl)aziridine with a brominating agent. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-(2-methylpropyl)aziridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.

    Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles, leading to the formation of more complex structures.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding aziridine oxides or reduction to yield amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.

    Ring-Opening Reactions: Acidic or basic conditions can facilitate the ring-opening process, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thio, or alkoxy derivatives.

    Ring-Opening Reactions: Formation of linear or branched amines.

    Oxidation and Reduction: Formation of aziridine oxides or primary amines.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : 1-(4-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one serves as an important precursor in synthesizing more complex organic compounds. Its structural features make it a versatile building block in organic synthesis .
  • Coordination Chemistry : The compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that could exhibit unique catalytic properties.

Medicine

  • Anticancer Research : Recent studies have indicated that this compound may possess anticancer properties. For instance, it has been investigated for its ability to induce apoptosis in cancer cell lines like MCF-7 and MDA-MB-231. The modulation of the PI3K-AKT signaling pathway has been highlighted as a possible mechanism behind its therapeutic effects .
    • Case Study : In vitro studies showed that treatment with this compound resulted in reduced cell viability and induced apoptosis through specific gene expression changes (AKT1 down-regulation and PIK3CA up-regulation) in breast cancer cell lines .

Materials Science

  • Development of New Materials : The compound is being explored for its potential in creating materials with specific properties, such as enhanced conductivity or fluorescence. These applications are particularly relevant in the development of organic electronic devices and sensors .

Data Tables

Application AreaDescriptionCase Studies/Findings
ChemistryBuilding block for complex moleculesUsed in synthesizing derivatives with enhanced properties
MedicineAnticancer agentInduces apoptosis in MCF-7 cells; modulates PI3K-AKT pathway
Materials ScienceDevelopment of conductive/fluorescent materialsPotential applications in organic electronics

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-(2-methylpropyl)aziridine involves its high reactivity due to the strained aziridine ring and the presence of the bromomethyl group. The compound can act as an electrophile, readily reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various synthetic applications, where the compound serves as an intermediate in the formation of more complex structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Aziridine Derivatives

Structural Analogues and Substituent Effects

2-(Bromomethyl)-1-(propylsulfonyl)aziridine (6a)
  • Molecular Formula: C₇H₁₂BrNO₂S
  • Key Data : Synthesized in 75% yield, this compound features a propylsulfonyl group instead of the 2-methylpropyl substituent. IR spectra show peaks at 1316 cm⁻¹ and 1143 cm⁻¹ , characteristic of sulfonyl groups. NMR data (¹H: δ 1.10–3.53 ppm; ¹³C: δ 12.9–53.8 ppm) confirm the presence of bromomethyl and sulfonyl moieties .
  • Comparison : The sulfonyl group enhances electrophilicity compared to the 2-methylpropyl group, making 6a more reactive toward nucleophiles. This contrasts with the target compound, where the isobutyl group likely provides steric hindrance, slowing ring-opening reactions.
N-Benzyl-(aziridin-2-yl)methylphosphonate (RS)-25
  • Molecular Features : Contains a phosphonate group and a benzyl substituent.
  • Reactivity: Reacts with bromine to form unstable aziridinium ions, leading to elimination products like (E)-3-(N,N-dibenzylamino)prop-1-enylphosphonate (E)-37. This highlights the role of electron-withdrawing groups (e.g., phosphonate) in destabilizing the aziridine ring .
  • Contrast : The target compound’s bromomethyl and alkyl groups are less electron-withdrawing, suggesting greater stability under similar conditions.
Ring-Opening Reactions
  • Non-Activated Aziridines: Compounds like 2-(bromomethyl)aziridines undergo regiospecific ring-opening at the less hindered C3 atom when reacted with nucleophiles (e.g., sodium methoxide) .
  • Activated vs. Non-Activated: The 2011 study () shows that electron-withdrawing groups (e.g., sulfonyl) increase reactivity, whereas alkyl groups (e.g., 2-methylpropyl) reduce it. For example, 2-(bromomethyl)-1-(propylsulfonyl)aziridine (6a) reacts faster than the target compound due to its sulfonyl activation .
Catalytic Transformations
  • Cobalt-Catalyzed Carbonylation (): Aziridines with diverse substituents are converted to β-lactams. The target compound’s isobutyl group may direct regioselectivity toward specific β-lactam products .

Physicochemical and Spectroscopic Properties

Compound Name Molecular Formula Key Spectral Data (IR/NMR) Reactivity Highlights
2-(Bromomethyl)-1-(2-methylpropyl)aziridine C₇H₁₄BrN Smiles: CC(C)CN1CC1CBr Moderate reactivity due to alkyl groups
2-(Bromomethyl)-1-(propylsulfonyl)aziridine (6a) C₇H₁₂BrNO₂S IR: 1316, 1143 cm⁻¹; ¹H NMR: δ 1.10–3.53 High reactivity (sulfonyl activation)
(E)-1,1’-bis((1-(ethylsulfonyl)aziridin-2-yl)methyl)-[...] (7c) C₂₄H₂₄N₂O₆S₂ Melting point: 142°C Used in indolin-2-one derivatives

Biological Activity

2-(Bromomethyl)-1-(2-methylpropyl)aziridine is a member of the aziridine family, which has garnered attention due to its potential biological activities. Aziridines are three-membered nitrogen-containing heterocycles known for their reactivity and ability to form various derivatives, making them significant in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, synthesis routes, and relevant case studies.

  • IUPAC Name: this compound
  • CAS Number: 156697-70-0
  • Molecular Formula: C8H14BrN
  • Molecular Weight: 202.11 g/mol

The biological activity of aziridines, including this compound, is often attributed to their electrophilic nature, allowing them to react with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with biomolecules such as proteins and nucleic acids, potentially resulting in:

  • Anticancer Activity: Aziridines can induce apoptosis in cancer cells by disrupting cellular processes.
  • Antimicrobial Properties: They may inhibit bacterial growth by interfering with cell wall synthesis or function.

Synthesis

The synthesis of this compound can be achieved through various methods. One common approach involves the bromination of aziridine precursors:

  • Starting Material: 1-(2-methylpropyl)aziridine.
  • Reagent: Bromomethylating agents such as bromoacetaldehyde.
  • Reaction Conditions: Typically performed under acidic or basic conditions to facilitate the formation of the bromomethyl group.

Anticancer Activity

Recent studies have investigated the anticancer properties of aziridine derivatives, including this compound. For instance, research on related aziridine compounds showed significant cytotoxic effects against HeLa and L929 cell lines:

CompoundIC50 (µM)Cell Line
This compoundTBDHeLa
Aziridine Phosphine Oxides10–30HeLa

These findings suggest that modifications to the aziridine structure can enhance its biological activity.

Antimicrobial Activity

In vitro studies have demonstrated that aziridines exhibit antimicrobial properties against various bacterial strains. For example:

CompoundMIC (µg/mL)Bacterial Strain
This compoundTBDStaphylococcus aureus
Aziridine-Thiourea Derivatives16–32Escherichia coli

These results indicate potential applications in developing new antimicrobial agents.

Case Studies

  • Cell Cycle Arrest and Apoptosis:
    A study indicated that aziridine derivatives could lead to cell cycle arrest in the S phase and increase sub-G1 phase populations in cancer cells, suggesting apoptosis as a mechanism of action.
  • Antibacterial Efficacy:
    Research on aziridine-thiourea derivatives showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics in some cases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Bromomethyl)-1-(2-methylpropyl)aziridine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via aziridine ring formation from brominated precursors. Key steps include the use of sodium borohydride in methanol under reflux to stabilize intermediates and avoid undesired rearrangements. Reaction optimization should focus on controlling stoichiometry (e.g., reducing agent ratio) and temperature to suppress side reactions like aziridine-to-azetidine rearrangements . Contrast this with conditions that favor azetidine formation (e.g., polar aprotic solvents), which may reduce yields of the target aziridine.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the aziridine ring structure and substituent positions. For example, aziridine protons typically resonate at δ 1.5–3.0 ppm, while bromomethyl groups appear as distinct triplets due to coupling with adjacent protons .
  • HRMS : High-resolution mass spectrometry validates molecular weight and isotopic patterns (e.g., C7H14BrN\text{C}_7\text{H}_{14}\text{BrN}, exact mass 192.10) .
  • X-ray Crystallography : If crystalline derivatives are accessible, this technique resolves stereochemical ambiguities, as seen in structurally related aziridines .

Q. How can researchers assess the thermal and hydrolytic stability of this compound during storage?

  • Methodological Answer : Conduct accelerated stability studies under controlled humidity (e.g., 40°C/75% RH) and monitor degradation via HPLC or GC-MS. Bromomethyl groups are prone to hydrolysis; thus, storage in anhydrous solvents (e.g., THF or DCM) with desiccants is recommended. Compare degradation profiles with reference standards of known impurities (e.g., hydrolyzed alcohols or amines) .

Advanced Research Questions

Q. How does solvent polarity influence the reactivity of this compound in ring-expansion reactions?

  • Methodological Answer : Polar protic solvents (e.g., methanol) stabilize transition states favoring azetidine formation via aziridine ring-opening and re-closure. In contrast, non-polar solvents (e.g., toluene) may promote nucleophilic substitutions at the bromomethyl group without ring expansion. Mechanistic studies using DFT calculations can map energy barriers for competing pathways .

Q. What computational strategies predict regioselectivity in nucleophilic attacks on derivatives of this compound?

  • Methodological Answer : Employ density functional theory (DFT) to calculate Fukui indices and electrostatic potential surfaces, identifying electrophilic hotspots (e.g., aziridine nitrogen vs. bromomethyl carbon). For example, nucleophiles like amines preferentially attack the less sterically hindered bromomethyl carbon, while strong bases may deprotonate the aziridine ring, altering reactivity .

Q. How can contradictions in reaction outcomes between this compound and structurally similar aziridines be resolved?

  • Methodological Answer : Systematic comparative studies are essential. For instance, when similar aziridines yield azetidines under identical conditions (e.g., NaBH4_4/MeOH), analyze steric and electronic differences using Hammett constants or molecular dynamics simulations. Experimental validation via kinetic isotope effects or substituent-swap experiments can isolate contributing factors (e.g., methylpropyl groups hindering ring expansion) .

Q. What strategies mitigate competing side reactions during functionalization of the bromomethyl group?

  • Methodological Answer : Use bulky ligands (e.g., triphenylphosphine) in palladium-catalyzed cross-couplings to suppress β-hydride elimination. Alternatively, photoredox catalysis under mild conditions (e.g., visible light, room temperature) minimizes decomposition pathways. Monitor intermediates in real-time via in-situ IR or Raman spectroscopy .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported reaction yields for aziridine derivatives?

  • Methodological Answer : Replicate experiments using standardized protocols (e.g., inert atmosphere, purified reagents) and validate purity via orthogonal techniques (HPLC, 19F^{19}\text{F} NMR if fluorinated analogs exist). Cross-reference with kinetic studies to identify yield-limiting steps (e.g., slow nucleophilic displacement vs. fast ring-opening) .

Q. What analytical workflows confirm the absence of azetidine byproducts in aziridine synthesis?

  • Methodological Answer : Combine GC-MS with selective derivatization (e.g., trapping azetidines with electrophilic reagents like benzoyl chloride) to enhance detection limits. Comparative 13C^{13}\text{C} NMR chemical shift databases for aziridines vs. azetidines can also differentiate products .

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